molecular formula C13H18ClN3O3S B1386944 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide CAS No. 951625-09-5

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide

Cat. No. B1386944
M. Wt: 331.82 g/mol
InChI Key: WEQNWRGUHIBNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide (1-CMPP) is an important organic compound that has been extensively studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 1-CMPP has a wide range of applications in industrial, medical, and research fields, as it is a versatile compound with various properties.

Scientific Research Applications

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has been used in various scientific research applications, such as in the synthesis of organic compounds, in the study of the structure and properties of organic compounds, and in the synthesis of pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds, in the study of the structure and properties of proteins, and in the synthesis of catalysts. Additionally, 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has been used in the study of the structure and properties of enzymes, in the synthesis of drugs, and in the study of the structure and properties of DNA.

Mechanism Of Action

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of this enzyme, 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide can reduce inflammation and pain.

Biochemical And Physiological Effects

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and swelling, as well as to inhibit the production of prostaglandins. Additionally, it has been found to have anti-bacterial, anti-fungal, and anti-viral properties. It has also been found to have anti-cancer properties, as it has been found to reduce the growth and spread of cancer cells.

Advantages And Limitations For Lab Experiments

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive and readily available compound. Additionally, it is easy to synthesize, and it has a wide range of applications in research. However, it is important to note that 1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide is a relatively toxic compound, and it should be handled with caution. Additionally, it has a relatively short shelf-life, and it is not stable in aqueous solutions.

Future Directions

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide has a wide range of potential future applications. It could be used in the development of new drugs for the treatment of inflammation, pain, and other diseases. Additionally, it could be used in the development of new catalysts for the synthesis of organic compounds. It could also be used in the development of new materials for use in medical and industrial applications. Additionally, it could be used in the development of new diagnostic tests for the detection of diseases. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-21(19,20)10-4-5-12(11(14)7-10)17-6-2-3-9(8-17)13(18)16-15/h4-5,7,9H,2-3,6,8,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQNWRGUHIBNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide
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1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide
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